molecular formula C20H19NO4 B11996970 Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

Cat. No.: B11996970
M. Wt: 337.4 g/mol
InChI Key: YPRDTAIQBBNZTJ-UHFFFAOYSA-N
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Description

Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a butyl ester group, a methylphenyl group, and a dioxoisoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-methylphenylamine with phthalic anhydride to form the intermediate 2-(2-methylphenyl)-1,3-dioxoisoindoline. This intermediate is then esterified with butanol in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylphenyl)-1,3-dioxoisoindoline
  • Butyl 2-(4-methylphenyl)-1,3-dioxoisoindole-5-carboxylate
  • 4,4′-Thiobis(2-tert-butyl-5-methylphenol)

Uniqueness

Butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

butyl 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C20H19NO4/c1-3-4-11-25-20(24)14-9-10-15-16(12-14)19(23)21(18(15)22)17-8-6-5-7-13(17)2/h5-10,12H,3-4,11H2,1-2H3

InChI Key

YPRDTAIQBBNZTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC=C3C

Origin of Product

United States

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